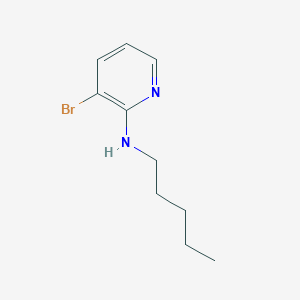
3-bromo-N-pentylpyridin-2-amine
Vue d'ensemble
Description
3-bromo-N-pentylpyridin-2-amine is a synthetic compound with a CAS Number of 885370-46-7 . It has a molecular weight of 243.15 and is a liquid at room temperature . It is used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for 3-bromo-N-pentylpyridin-2-amine is1S/C10H15BrN2/c1-2-3-4-7-12-10-9 (11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3, (H,12,13) . This indicates the presence of carbon, hydrogen, bromine, and nitrogen atoms in the molecule.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
- Palladium-Catalyzed Amination: A palladium-Xantphos complex is employed for selective amination of polyhalopyridines, demonstrating high isolated yield and excellent chemoselectivity in producing aminated pyridine products (Ji, Li, & Bunnelle, 2003).
- Synthesis of Nicotinamide Derivatives: 3-bromo-N-pentylpyridin-2-amine plays a role in the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides, showcasing significant in vitro antitumor properties, particularly against breast cancer (Girgis, Hosni, & Barsoum, 2006).
- Formation of Aromatic Nitriles: Pentylpyridinium tribromide, related to 3-bromo-N-pentylpyridin-2-amine, is utilized for the oxidative conversion of benzyl alcohols, aldehydes, and amines to benzonitriles, providing an easy and efficient synthesis route (Bagherzade, Zali, & Shokrolahi, 2015).
Photocatalysis and Chemical Transformations
- Photocatalytic Degradation Studies: The compound participates in the photocatalytic oxidation of organic compounds containing nitrogen atoms, facilitating the formation of ammonium and nitrate ions, indicating its potential in environmental applications (Low, McEvoy, & Matthews, 1991).
- Metal-Free Photoredox Catalysis: In metal-free photoredox catalysis, 3-bromo-N-pentylpyridin-2-amine derivatives act as alkylating agents, playing a critical role in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, highlighting their significance in synthetic chemistry (Ociepa, Turkowska, & Gryko, 2018).
Biochemistry and Medicinal Chemistry
- Aminomethylation Reactions: The compound is involved in aminomethylation reactions of ortho-pyridyl C-H bonds, catalyzed by group 3 metal triamido complexes, which are pivotal for the creation of aminomethylated products in medicinal chemistry (Nagae, Shibata, Tsurugi, & Mashima, 2015).
- Protein Oxidation Markers: It contributes to the formation of major products of protein oxidation, suggesting its potential as a marker for eosinophil-dependent tissue injury in various diseases (Wu, Chen, D'avignon, & Hazen, 1999).
Propriétés
IUPAC Name |
3-bromo-N-pentylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-7-12-10-9(11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQLDOCYSOTQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-pentylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



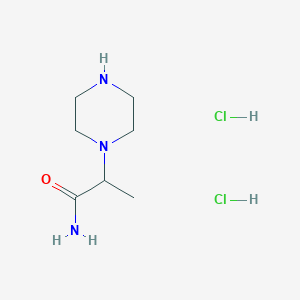
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
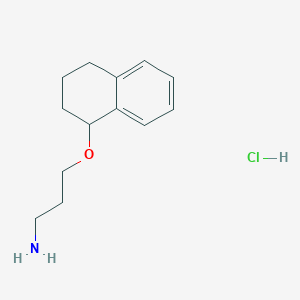
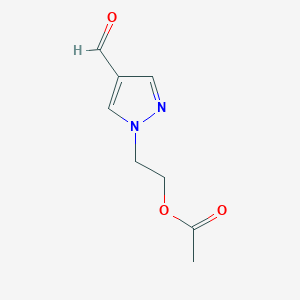
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
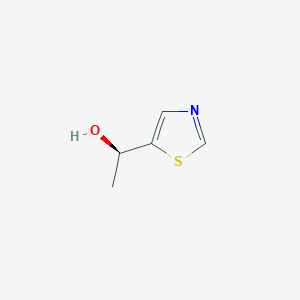
![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)
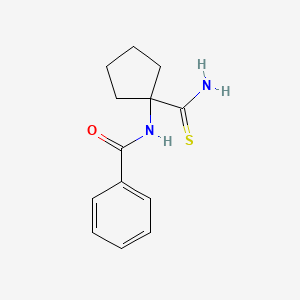
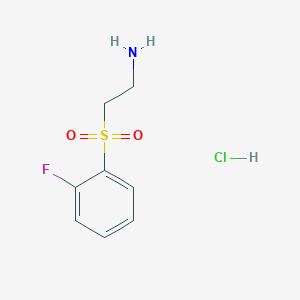
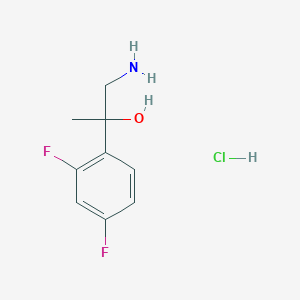
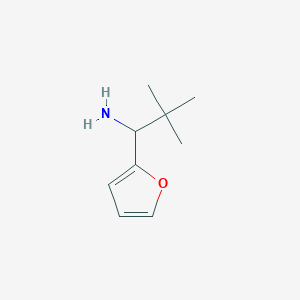
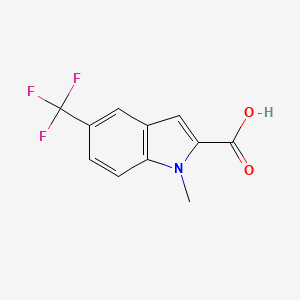
![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)